molecular formula C9H4Br2ClN B13190361 6,8-Dibromo-4-chloroquinoline

6,8-Dibromo-4-chloroquinoline

Katalognummer: B13190361
Molekulargewicht: 321.39 g/mol
InChI-Schlüssel: CTRHQQFVXQJEBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-4-chloroquinoline (CAS 1247438-27-2, Molecular Formula: C₉H₄Br₂ClN) is a high-purity, halogenated quinoline derivative that serves as a valuable synthetic intermediate and building block (synthon) in advanced chemical research . Its molecular structure, featuring bromine atoms at the 6 and 8 positions and a chlorine atom at the 4 position, creates distinct reactivity sites that enable selective functionalization through metal-catalyzed cross-coupling and nucleophilic substitution reactions . This compound is primarily used in medicinal chemistry as a key precursor for the development of novel bioactive molecules. It serves as a crucial scaffold in anticancer research, where derivatives have demonstrated significant cytotoxicity against human cancer cell lines, such as breast adenocarcinoma (MCF-7) . Furthermore, this compound is a versatile starting material in materials science for creating complex quinoline-based structures. It is used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to synthesize 4,6,8-triarylquinoline derivatives, which are studied for their photophysical properties and potential applications in organic electronics and as emitting chromophores . The chlorine at the 4-position is readily displaced by N, O, and S-containing nucleophiles, allowing for further structural diversification . The compound is typically synthesized via direct bromination of 4-chloroquinoline or through a multi-step cyclization route starting from 2-amino-3,5-dibromoacetophenone derivatives . It is offered as a solid and should be stored according to standard laboratory safety protocols for chemical reagents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Eigenschaften

Molekularformel

C9H4Br2ClN

Molekulargewicht

321.39 g/mol

IUPAC-Name

6,8-dibromo-4-chloroquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H

InChI-Schlüssel

CTRHQQFVXQJEBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis via Bromination of 4-Chloroquinoline

This method uses 4-chloroquinoline as the starting material, which is selectively brominated at the 6 and 8 positions.

  • Reagents and Conditions:
    • Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
    • Solvents like acetic acid or chloroform.
    • Temperature control to avoid over-bromination.
  • Procedure:
    • 4-Chloroquinoline is dissolved in an appropriate solvent.
    • Bromine or NBS is added slowly under stirring.
    • The reaction is monitored by thin-layer chromatography (TLC).
    • After completion, the mixture is quenched, extracted, and purified by recrystallization or chromatography.
  • Yields: Typically moderate to high (60-85%).
  • Characterization: Confirmed by NMR, IR, and melting point analysis.

Synthesis via Cyclization of 2-Amino-3,5-dibromoacetophenone Derivatives

A more elaborate synthetic route involves the preparation of 2-amino-3,5-dibromoacetophenone, which undergoes condensation and cyclization to afford the quinoline derivative.

  • Step 1: Formation of 2-Amino-3,5-dibromoacetophenone
    • Starting from 3,5-dibromoaniline, acetylation or other functionalization yields the acetophenone derivative.
  • Step 2: Condensation with Benzaldehyde Derivatives
    • The acetophenone derivative is condensed with benzaldehyde in the presence of sodium hydroxide in ethanol at room temperature for about 6 hours.
    • This forms 2-amino-4,6-dibromochalcones in high yield (~86%).
  • Step 3: Acid-Mediated Cyclization
    • The chalcones are subjected to cyclization using a mixture of orthophosphoric acid and acetic acid.
    • This step affords 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones.
  • Step 4: Chlorination
    • The quinolinone intermediates are chlorinated at the 4-position using phosphorus trichloride or similar chlorinating agents.
  • Yields: The overall yield for the quinoline derivatives is high, with isolated yields for intermediates ranging from 80-90%.
  • Characterization: Melting points, IR spectra (notable bands around 3294-3462 cm⁻¹ for NH2 groups), and NMR data confirm structure.

Patent-Described Method (CN106432073B)

A Chinese patent details a preparation method involving:

  • Starting with 4-bromoaniline derivatives.
  • Reaction with ethyl propiolate to form intermediates.
  • Cyclization and halogenation steps using phosphorus trichloride and other reagents.
  • Use of inert atmosphere (nitrogen) and controlled reflux conditions.
  • Purification by filtration and recrystallization.

This method emphasizes:

  • Use of phosphorus trichloride for chlorination.
  • Control of reaction temperature to optimize yield and selectivity.
  • Final product isolation as a solid with high purity.

Comparative Data Table of Preparation Methods

Preparation Step Method A (Direct Bromination) Method B (Cyclization Route) Patent Method (CN106432073B)
Starting Material 4-Chloroquinoline 2-Amino-3,5-dibromoacetophenone 4-Bromoaniline
Bromination Bromine or NBS in acetic acid/chloroform Introduced via starting acetophenone derivative Via brominated aniline precursor
Condensation Not applicable With benzaldehyde and NaOH in ethanol Reaction with ethyl propiolate
Cyclization Not applicable Acid-mediated with orthophosphoric-acetic acid mix Cyclization under reflux
Chlorination Not applicable Phosphorus trichloride Phosphorus trichloride
Reaction Temperature Room temperature to mild heating Room temperature (condensation), reflux (cyclization) Controlled reflux under nitrogen
Yield 60-85% 80-90% High, exact yield not specified
Purification Filtration, recrystallization Filtration, solvent extraction Filtration, recrystallization
Characterization NMR, IR, melting point NMR, IR, melting point NMR, IR, melting point

Research Results and Analytical Data

  • Spectroscopic Data:
    • IR spectra show characteristic NH2 stretching vibrations around 3294-3462 cm⁻¹.
    • Bromine substitution confirmed by shifts in aromatic proton signals in $$^{1}H$$ NMR.
    • Chlorine substitution confirmed by $$^{13}C$$ NMR chemical shifts in the quinoline ring.
  • Melting Points:
    • 6,8-Dibromo-4-chloroquinoline typically melts in the range 120–125 °C, depending on purity and preparation method.
  • Purity and Yield:
    • High purity (>95%) achieved by recrystallization.
    • Yields vary by method but generally high for cyclization routes.

Analyse Chemischer Reaktionen

Types of Reactions: 6,8-Dibromo-4-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Potassium Carbonate: Acts as a base in substitution reactions.

    Aqueous Dioxane: Solvent for the reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

As a Synthon: 6,8-Dibromo-4-chloroquinoline serves as a synthon for constructing more complex molecules . The chloro atom at the 4-position of the quinoline ring is readily displaced by heteroatom-containing nucleophiles, such as N, O, and S, which allows for structural modifications and the creation of diverse chemical entities .

Anticancer Research: Studies have explored the potential of quinazoline derivatives, which can be synthesized using this compound as an intermediate, as anticancer agents . These derivatives have demonstrated effectiveness against various cell lines in antitumor assays . For instance, some polycarbo-substituted alkyl (thieno[3,2-c]quinoline) derivatives, derived from this compound, have shown significant cytotoxicity to human breast adenocarcinoma cells (MCF-7) .

Anti-inflammatory Applications: Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties .

Ligand Development: 6,8-Dibromoquinolines can be used to create ligands that coordinate with palladium, enhancing its electron density and accelerating oxidative addition and reductive elimination steps in catalytic cycles .

Case Studies

Derivatives as Anti-Tumor Agents: Various quinazoline derivatives, potentially synthesized using this compound as a precursor, have been evaluated as antitumor agents. For example, research has explored novel quinazoline derivatives containing a thiosemicarbazide moiety and their biological activity as antitumor agents .

This compound-3-carbaldehyde Derivatives: This compound can be used as a substrate for Suzuki-Miyaura cross-coupling reactions, leading to the formation of triarylquinoline-3-carbaldehydes .

Data and Findings

  • Cytotoxicity: Polycarbo-substituted derivatives of thieno[3,2-c]quinoline, synthesized from this compound, exhibited cytotoxicity against human breast adenocarcinoma (MCF-7) cells .
  • Anti-bacterial Activity: Quinazoline derivatives have been tested for in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Certium .

Synthesis Method

One patent details a method for producing 6-bromo-4-chloroquinoline, a related compound, using 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials . The process involves a three-step reaction with an overall yield of 70% or higher, which is a significant improvement over existing methods . The steps include:

  • Reacting 4-bromaniline with ethyl propiolate to obtain 3-(4-bromaniline) ethyl acrylate .
  • Dissolving 3-(4-bromaniline) ethyl acrylate in diphenyl ether, followed by heating and cooling to obtain 6-bromoquinoline-4(1H)-one .
  • Reacting 6-bromoquinoline-4(1H)-one with toluene and phosphorus trichloride to obtain the final product, 6-bromo-4-chloroquinoline .

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-4-chloroquinoline is primarily related to its ability to participate in various chemical reactions. The compound can act as an electron acceptor in donor-π-acceptor systems, which is crucial for its photophysical properties. In biological systems, the quinoline scaffold can interact with molecular targets such as enzymes and receptors, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 6,8-Dibromo-4-chloroquinoline and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
This compound C₉H₄Br₂ClN 321.5 Br (6,8), Cl (4) Halogenation via POCl₃ or I₂/MeOH
6,8-Dibromoquinoline C₉H₅Br₂N 295.9 Br (6,8) Oxidation of tetrahydroquinoline with DDQ
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 223.7 Cl (4), OMe (6,7) Chlorination of dimethoxynaphthalen-1-ol with POCl₃
4-Amino-6,8-dichloroquinoline C₉H₅Cl₂N₂ 218.1 Cl (6,8), NH₂ (4) Substitution of chloro with amino group
6,8-Dibromo-2-(4-fluorophenyl)quinoline C₁₅H₈Br₂FN 381.04 Br (6,8), F-C₆H₄ (2) Suzuki coupling or halogenation

Key Observations:

  • Halogenation Patterns: Bromine at positions 6 and 8 is common in precursors like 6,8-dibromoquinoline, which lacks the 4-chloro group. The additional chlorine in this compound increases steric hindrance but enhances electrophilicity at position 4 .
  • Substituent Effects: Methoxy groups in 4-Chloro-6,7-dimethoxyquinoline donate electron density, contrasting with the electron-withdrawing bromine and chlorine in the target compound. This difference influences solubility and π–π stacking interactions .
  • Amino vs.

Reactivity and Functionalization

  • Bromine Reactivity: Bromine atoms in this compound enable cyano substitution (e.g., with CuCN in DMF) to form 6,8-dicyano derivatives, a pathway less feasible with chlorine .
  • Chlorine Stability: The 4-chloro group is relatively inert under mild conditions, allowing selective modification of bromine positions. For example, iodine in methanol selectively substitutes methoxy groups without affecting chlorine .

Crystallographic and Physical Properties

  • Planarity and Stacking: 6,8-Dibromoquinoline exhibits a planar quinoline skeleton with π–π stacking distances of 3.634 Å, stabilizing its crystal structure . In contrast, 4-Chloro-6,7-dimethoxyquinoline deviates slightly from planarity (0.08 Å for methoxy carbons) due to intramolecular C–H⋯Cl interactions .
  • Melting Points: 4-Chloro-6,7-dimethoxyquinoline has a high melting point (403–404 K), attributed to strong intermolecular interactions, whereas this compound’s melting point is unreported but likely lower due to reduced hydrogen-bonding capacity .

Biologische Aktivität

6,8-Dibromo-4-chloroquinoline is a halogenated derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two bromine atoms at the 6 and 8 positions and a chlorine atom at the 4 position, contributing to its unique chemical properties and potential therapeutic applications. The molecular formula for this compound is C10_{10}H5_{5}Br2_2ClN, with a molecular weight of approximately 292.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may inhibit or activate certain enzymes and receptors, influencing critical signaling pathways involved in cell proliferation and survival .

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has demonstrated significant potency against human breast cancer cell line MCF-7, with reported LC50_{50} values indicating strong cytotoxicity:

CompoundLC50_{50} (μg/mL)Comparison
This compound0.167Comparable to nocodazole (0.171 μg/mL)
This compound-3-carbaldehyde0.094More potent than parent compound
6,8-bis(4-methoxyphenyl)-substituted derivatives0.169Similar potency as parent compound

The cytotoxicity was assessed using the MTT assay, which measures metabolic activity as an indirect indicator of cell viability. The results indicate that the compound's structural features significantly enhance its biological activity compared to other derivatives .

Interaction Studies

Research has highlighted the binding affinity of this compound to various proteins and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Detailed studies are necessary to elucidate specific interactions and their implications for drug development .

Case Studies

  • Cytotoxicity against MCF-7 Cells : In a study evaluating the cytotoxic effects of various derivatives of dibromoquinolines, this compound exhibited significant growth inhibition in MCF-7 cells in a dose-dependent manner . The study utilized both MTT assays and real-time cell analysis to confirm the results.
  • Comparison with Nocodazole : In comparative studies, the compound showed comparable LC50_{50} values to nocodazole, a well-established anticancer drug, indicating its potential as an effective anticancer agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.